molecular formula C10H11ClN2 B1584120 6-Chloro-2-isopropyl-1H-benzo[d]imidazole CAS No. 4886-29-7

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Cat. No. B1584120
CAS RN: 4886-29-7
M. Wt: 194.66 g/mol
InChI Key: GAFJAHXSMPRMJQ-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-1H-benzo[d]imidazole (6-Cl-IPB) is a heterocyclic compound with a range of potential applications in scientific research. 6-Cl-IPB is a member of the family of benzo[d]imidazole compounds, which are known for their strong binding affinity to a variety of proteins. It is a useful tool for studying the structure and function of proteins, and has been used in a range of laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

The imidazole ring, a core structure in 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, is known for its antimicrobial properties. This compound can be synthesized and tested against various microbial strains to assess its efficacy as an antibacterial or antifungal agent. The presence of the chlorine substituent may enhance its activity by disrupting microbial cell walls or interfering with enzyme function within the pathogen .

Antitumor Potential

Imidazole derivatives have been evaluated for their antitumor potential against different cell lines. The unique structure of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole could be explored for its cytotoxic effects on cancer cells, potentially acting as a chemotherapeutic agent. Research can focus on its mechanism of action, which may involve the inhibition of cell division or induction of apoptosis .

Quorum Sensing Inhibition

Quorum sensing is a mechanism used by bacteria to regulate gene expression based on population density. 6-Chloro-2-isopropyl-1H-benzo[d]imidazole could be investigated for its ability to inhibit quorum sensing, thereby reducing bacterial virulence and resistance mechanisms. This application is particularly relevant in the search for new approaches to combat antibiotic-resistant bacteria .

Anti-inflammatory Properties

The imidazole moiety is associated with anti-inflammatory activity. The specific substitution pattern in 6-Chloro-2-isopropyl-1H-benzo[d]imidazole might offer novel insights into the development of anti-inflammatory drugs. Studies could explore its effectiveness in reducing inflammation in various disease models, potentially leading to new treatments for conditions like arthritis or asthma .

Tuberculostatic Activity

Benzimidazole derivatives have shown activity against Mycobacterium tuberculosis. The structural features of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole could be optimized to enhance its tuberculostatic properties. Research can be directed towards understanding its interaction with bacterial enzymes or proteins that are crucial for the survival of the tuberculosis bacterium .

Synthesis of Functional Molecules

The imidazole ring is a key component in the synthesis of functional molecules used in various applications, including pharmaceuticals and materials science. The unique substitutions in 6-Chloro-2-isopropyl-1H-benzo[d]imidazole can be utilized to create new molecules with desired properties, such as increased stability or specificity for a particular biological target .

properties

IUPAC Name

6-chloro-2-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJAHXSMPRMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319414
Record name 6-Chloro-2-isopropyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

CAS RN

4886-29-7
Record name 4886-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-isopropyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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